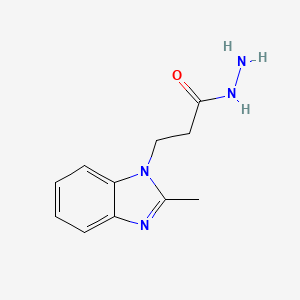

3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, vibrational spectroscopy and quantum computational studies have been used to investigate the optimized geometrical structure, electronic, and vibrational features of similar compounds .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Screening

A study by Varshney et al. (2015) involved synthesizing hydroxy and non-hydroxy long chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles from 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide, which demonstrated cytotoxic activity against various human cancer cell lines (Varshney et al., 2015).

Antimicrobial Activity

Ansari et al. (2011) synthesized derivatives of 2-methyl-1H-benzimidazole, exhibiting in vitro activity against bacteria and fungi. This highlights the compound's potential in antimicrobial applications (Ansari et al., 2011).

Antimicrobial Synthesis

Fahmy et al. (2001) developed a series of 2-methylbenzimidazole derivatives incorporated into different heterocycles, showing considerable antimicrobial activity against various bacteria and yeast (Fahmy et al., 2001).

Antimicrobial Derivatives

Ansari and Lal (2009) investigated derivatives of benzimidazole for antimicrobial activities, finding good activity towards Gram-positive bacteria and moderate activity against fungi (Ansari & Lal, 2009).

Antioxidant Properties

Kuş et al. (2008) synthesized novel thiadiazol-2-amine and triazole-3-thione derivatives of benzimidazole, testing their antioxidant properties in various in vitro systems, highlighting their potential as antioxidant agents (Kuş et al., 2008).

Anticancer Evaluation

Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives from 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, which were evaluated for in vitro anticancer activity, showing moderate activity on breast cancer cell lines (Salahuddin et al., 2014).

Antioxidant Derivatives

Another study by Kuş et al. (2004) synthesized benzimidazole derivatives with in vitro effects on rat liver, indicating significant antioxidant properties (Kuş et al., 2004).

Poly(ADP-ribose) Polymerase Inhibitor

Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors, one of which, ABT-888, showed excellent potency against both the PARP-1 and PARP-2 enzymes and demonstrated good in vivo efficacy in cancer models (Penning et al., 2009).

Propiedades

IUPAC Name |

3-(2-methylbenzimidazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZUXYTWSZHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2840608.png)

![(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2840609.png)

![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)

![4-(diethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2840617.png)

![7-(azepan-1-yl)-3-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2840622.png)

![3-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2840624.png)